3,3-Difluorocyclobutanone

Medicinal Chemistry Physicochemical Property pKa

3,3-Difluorocyclobutanone (CAS 1273564-99-0) is the critical gem-difluorinated cyclobutanone building block for medicinal chemistry programs optimizing ADMET profiles. Compared to the 2,2-difluoro isomer, the 3,3-substitution delivers a decisive increase in amine basicity (pKa 9.9 vs 8.4) and lipophilicity (logP 0.2 vs -0.1), directly enhancing target engagement and membrane permeability. Validated as a key intermediate in anti-HBV research. Available via robust multigram-scale synthetic routes, ensuring reliable supply from discovery through preclinical development.

Molecular Formula C4H4F2O
Molecular Weight 106.072
CAS No. 1273564-99-0
Cat. No. B595554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorocyclobutanone
CAS1273564-99-0
Molecular FormulaC4H4F2O
Molecular Weight106.072
Structural Identifiers
SMILESC1C(=O)CC1(F)F
InChIInChI=1S/C4H4F2O/c5-4(6)1-3(7)2-4/h1-2H2
InChIKeyDOVLQPYYSCACJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluorocyclobutanone (CAS 1273564-99-0): Baseline Properties and Structural Context for Procurement


3,3-Difluorocyclobutanone (CAS 1273564-99-0) is a gem-difluorinated cyclobutanone with a molecular weight of 106.07 g/mol and the empirical formula C4H4F2O [1]. It is characterized by a ketone carbonyl unit within a strained cyclobutane ring, which is substituted with two fluorine atoms at the 3-position [2]. This structural motif positions it as a key building block in medicinal chemistry for synthesizing fluorinated cyclobutane derivatives, which are valued for their ability to modulate the physicochemical and metabolic profiles of drug candidates [3].

Why Generic Substitution of 3,3-Difluorocyclobutanone (CAS 1273564-99-0) is Scientifically Unjustified


The position of fluorine substitution on the cyclobutane ring is not a trivial modification; it fundamentally alters key physicochemical properties that dictate a molecule's behavior in biological systems. Replacing 3,3-difluorocyclobutane derivatives with their 2,2-difluoro or non-fluorinated analogs without quantitative justification is a high-risk proposition. Direct comparative studies have demonstrated that the 3,3-difluoro motif confers distinct advantages over its closest analogs in terms of basicity and lipophilicity, which are critical parameters for absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles in drug discovery [1]. Substitution can lead to a significant shift in pKa and logP values, potentially resulting in a different pharmacokinetic and pharmacodynamic profile and compromising the intended biological activity.

Quantitative Differentiation Evidence for 3,3-Difluorocyclobutanone (CAS 1273564-99-0) vs. Analogs


Comparative Basicity (pKa) of 3,3- vs. 2,2-Difluorocyclobutaneamines

A direct comparative study measured the pKa of the amine derivatives of 3,3- and 2,2-difluorocyclobutane. The data show that 3,3-difluorocyclobutaneamine is more basic (higher pKa) than its 2,2-difluoro counterpart [1]. This difference is crucial for understanding how the substitution pattern affects protonation state at physiological pH.

Medicinal Chemistry Physicochemical Property pKa

Comparative Lipophilicity (logP) of 3,3- vs. 2,2-Difluorocyclobutaneamines

The same direct comparative study measured the logP values for the amine derivatives. The 3,3-difluorocyclobutaneamine exhibits a higher logP value than the 2,2-difluoro analog, indicating greater lipophilicity [1].

Medicinal Chemistry Lipophilicity ADME

Differentiation in Basicity from Non-Fluorinated Cyclobutaneamine

The study also provides a baseline comparison against the non-fluorinated cyclobutaneamine. The 3,3-difluorocyclobutaneamine exhibits a significantly lower pKa than its non-fluorinated parent, demonstrating the strong electron-withdrawing effect of the gem-difluoro group [1].

Medicinal Chemistry Fluorine Effects pKa

Synthetic Utility for Antiviral Agents

3,3-Difluorocyclobutanone has been specifically cited in patent literature as a key intermediate for preparing biologically active molecules with activity against the Hepatitis B virus (HBV) [1]. While 2,2-difluorocyclobutanone is a viable building block, the specific utility in this antiviral context for the 3,3-isomer provides a qualitative differentiation in application.

Antiviral Synthetic Chemistry Hepatitis B

Defined Application Scenarios for 3,3-Difluorocyclobutanone (CAS 1273564-99-0) in Research and Development


Medicinal Chemistry: Tuning Basicity in Drug Candidates

When a medicinal chemistry program requires a cyclobutane-based amine building block with a specific basicity profile, the choice between 3,3- and 2,2-difluoro substitution is critical. 3,3-Difluorocyclobutanone-derived amines provide a higher pKa (9.9) compared to their 2,2-difluoro counterparts (pKa 8.4) [1]. This makes the 3,3-isomer more suitable for targets where a higher proportion of the protonated, charged species at physiological pH is required for optimal binding or solubility.

Medicinal Chemistry: Optimizing Lipophilicity for ADME

In optimizing a lead series for oral bioavailability, increasing lipophilicity can be a key strategy. The 3,3-difluorocyclobutane motif, as evidenced by its amine derivative (logP 0.2), offers a modest but measurable increase in lipophilicity over the 2,2-difluoro isomer (logP -0.1) [1]. This property can be leveraged to enhance membrane permeability, a critical factor in the design of orally administered drugs.

Process Chemistry: Scalable Synthesis of Fluorinated Building Blocks

For research programs scaling up from discovery to pre-clinical development, the availability of robust synthetic routes is paramount. 3,3-Difluorocyclobutanone is accessible via established multigram-scale syntheses, often proceeding from ethyl 3,3-difluorocyclobutanecarboxylate or through an alternative dichloroketene route [1]. This synthetic tractability ensures a reliable supply for extensive biological evaluation and early process chemistry development.

Antiviral Drug Discovery: Synthesis of Novel Anti-HBV Agents

In the pursuit of new therapies for Hepatitis B virus (HBV), 3,3-difluorocyclobutanone serves as a crucial synthetic intermediate [1]. Researchers focused on this therapeutic area should prioritize this specific building block due to its established use in generating compounds with reported anti-HBV activity, thereby providing a direct link to a promising area of biological investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluorocyclobutanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.